4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
CAS No.: 1239470-64-4
Cat. No.: VC2619998
Molecular Formula: C6H4BrN5O2
Molecular Weight: 258.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1239470-64-4 |
---|---|
Molecular Formula | C6H4BrN5O2 |
Molecular Weight | 258.03 g/mol |
IUPAC Name | 4-bromo-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Standard InChI | InChI=1S/C6H4BrN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14) |
Standard InChI Key | OMSKSPFEOHQLHI-UHFFFAOYSA-N |
SMILES | C1=NN=CN1C2=NNC(=C2Br)C(=O)O |
Canonical SMILES | C1=NN=CN1C2=NNC(=C2Br)C(=O)O |
Introduction
Chemical Identity and Basic Properties
4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound containing fused pyrazole and triazole ring systems. The compound is characterized by a bromine atom at the 4-position of the pyrazole ring, a triazole moiety at the 3-position, and a carboxylic acid group at the 5-position. This unique structural arrangement creates a molecule with multiple reactive sites and potential for diverse chemical interactions.
The basic physicochemical properties of the compound are summarized in Table 1:
Property | Value |
---|---|
CAS Number | 1239470-64-4 |
Molecular Formula | C6H4BrN5O2 |
Molecular Weight | 258.03 g/mol |
IUPAC Name | 4-bromo-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid |
SMILES | C1=NN=CN1C2=NNC(=C2Br)C(=O)O |
InChI | InChI=1S/C6H4BrN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14) |
PubChem Compound ID | 28307694 |
The compound is typically characterized as a solid at standard conditions, with its high nitrogen content and carboxylic acid functionality contributing to its chemical reactivity and potential intermolecular interactions.
Structural Features and Characteristics
Molecular Architecture
The structure of 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid features several key elements that define its chemical behavior:
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A pyrazole core with a 1H configuration, providing a scaffold with specific reactivity patterns
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A bromine substituent at the 4-position that serves as both an electronic modulator and a potential reaction site
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A 4H-1,2,4-triazol-4-yl group connected at the 3-position, which introduces additional nitrogen atoms for hydrogen bonding and coordination
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A carboxylic acid functional group at the 5-position that provides acidic properties and opportunities for further derivatization
The presence of multiple nitrogen atoms within the heterocyclic rings creates a compound with potential for complex hydrogen bonding networks and coordination chemistry behavior.
Structural Comparison with Related Compounds
When examining the structural features of 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid in relation to similar compounds, several interesting comparisons emerge:
The structural variations between these compounds highlight the chemical diversity possible within the pyrazole-triazole family of heterocycles, with each modification potentially conferring distinct chemical and biological properties.
Chemical Reactivity and Properties
Acid-Base Properties
The carboxylic acid group at the 5-position of the pyrazole ring confers acidic properties to the molecule. This functional group can participate in typical carboxylic acid reactions including esterification, amide formation, and salt formation with appropriate bases. The pKa of the carboxylic acid would likely be influenced by the electron-withdrawing effects of the adjacent heterocyclic systems and bromine substituent.
Reactivity of the Bromine Substituent
The bromine at the 4-position represents a versatile synthetic handle for further functionalization. This site could potentially participate in:
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Cross-coupling reactions (Suzuki, Stille, Negishi, etc.) for carbon-carbon bond formation
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Metal-halogen exchange reactions for introducing alternative functional groups
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Nucleophilic substitution reactions under specific conditions
The reactivity of this bromine would be modulated by the electronic effects of the adjacent triazole and carboxylic acid groups.
Coordination Chemistry
The nitrogen-rich structure of 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid suggests potential applications in coordination chemistry. Both the pyrazole and triazole rings contain nitrogen atoms capable of coordinating to metal centers, while the carboxylic acid group provides an additional coordination site.
Related structures have demonstrated the ability to form interesting coordination complexes with transition metals. For example, manganese complexes with similar pyrazole-triazole ligands have been reported, suggesting that our target compound might exhibit comparable coordination behavior .
Future Research Directions
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